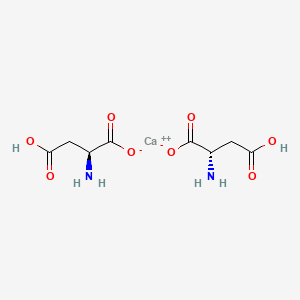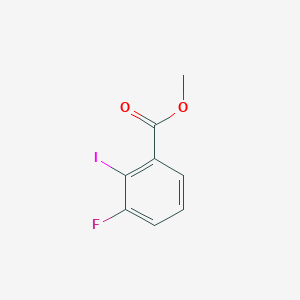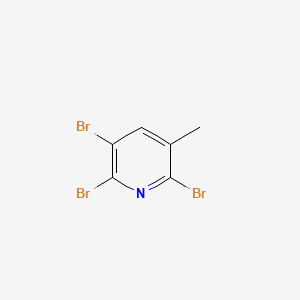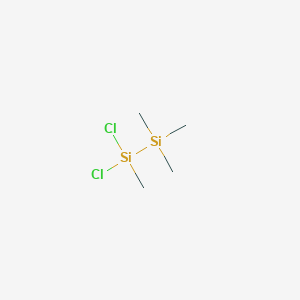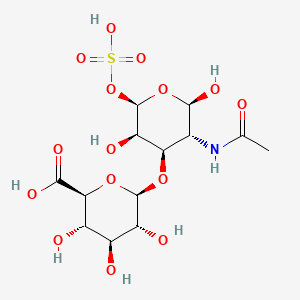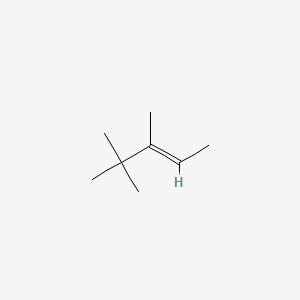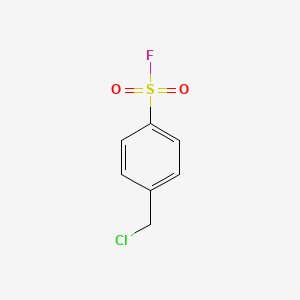
4-(Chloromethyl)benzenesulfonyl fluoride
Vue d'ensemble
Description
4-(Chloromethyl)benzenesulfonyl fluoride is a chemical compound that serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of various sulfonyl fluoride derivatives, which have applications in medicinal chemistry and as covalent inhibitors in enzyme studies . The compound's reactivity with different functional groups, such as alcohols and amines, makes it a valuable reagent in the preparation of fluorescent derivatives for analytical purposes .
Synthesis Analysis
The synthesis of (chlorosulfonyl)benzenesulfonyl fluorides has been achieved on a multigram scale. The method allows for selective modification at the sulfonyl chloride function under parallel synthesis conditions, which is beneficial for combinatorial chemistry applications. The reaction scope includes the use of (hetero)aromatic and electron-poor aliphatic amines, such as amino nitriles, demonstrating the versatility of these building blocks .
Molecular Structure Analysis
The molecular structure of aromatic sulfonyl fluoride derivatives has been studied using X-ray crystallography. For instance, a heteroaryl sulfonyl(VI) fluoride, 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, was synthesized and its structure compared with its chloride counterpart. Hirshfeld surface analysis revealed that the fluoride does not participate in hydrogen bonding, unlike the chloride, but forms close interactions with several π bonds. This analysis provides insights into the noncovalent interactions of sulfonyl fluoride and sulfonyl chloride motifs .
Chemical Reactions Analysis
4-(Chloromethyl)benzenesulfonyl fluoride can undergo various chemical reactions, including Pd(0)-catalyzed Tsuji-Trost substitution and cross-coupling reactions. For example, benzylic fluorides, which are structurally related to 4-(chloromethyl)benzenesulfonyl fluoride, have been used as substrates for substitution reactions with different nucleophiles and for cross-coupling with phenylboronic acid. The reactivity of the fluoride group in these reactions has been compared to other leaving groups, providing a ranking of leaving group ability under Pd catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(chloromethyl)benzenesulfonyl fluoride derivatives can be inferred from related compounds. For instance, the fluorescence properties of derivatives obtained from reactions with alcohols and amines have been characterized, showing excitation and emission maxima at approximately 450 nm and 560 nm, respectively. These properties are essential for their application in liquid chromatography with fluorescence detection . Additionally, the specificity and reactivity of substituted benzenesulfonyl fluorides with various enzymes have been reported, indicating that certain derivatives can act as potent and specific inhibitors .
Applications De Recherche Scientifique
Inhibition of Embryo Implantation
4-(Chloromethyl)benzenesulfonyl fluoride has been studied for its potential application in contraception. Research demonstrated its ability to inhibit embryo implantation in rats and mice. In vivo studies showed a dose-dependent inhibitory effect on embryo implantation, with minimal cytotoxicity on uterine epithelia. Notably, its inhibitory effect was found to be reversible, indicating potential for postcoital contraception (Jiang et al., 2011) (Sun et al., 2007).
Protease Inhibition and Cell Adhesion
Studies have explored the effects of related compounds on cell adhesion and protein secretion. AEBSF, a derivative of benzenesulfonyl fluoride, showed the capacity to disrupt the growth of blastocysts on endometrial cells and inhibit HeLa cell adhesion on human umbilical vein endothelial cells (HUVECs). This treatment altered the protein secretion pattern of co-cultured HUVEC-HeLa cells (Jiang et al., 2011).
Synthesis of Novel Compounds
The synthesis of novel N-substituted phenyl benzenesulfonylureas has been reported, including derivatives of 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide. These compounds were synthesized from corresponding benzenesulfonyl chloride, contributing to advancements in organic synthesis (Ta-n, 2015).
Inhibition of Enzymes
Specific benzenesulfonyl fluoride derivatives were found to be potent and specific inhibitors of various enzymes like elastase and chymotrypsin. These findings have implications in designing inhibitors targeting specific enzymes (Yoshimura et al., 1982).
Combinatorial Chemistry
In the field of combinatorial chemistry, (chlorosulfonyl)benzenesulfonyl fluorides have been synthesized as building blocks. Their versatility was demonstrated in the design and synthesis of a covalent inhibitor library, showcasing their potential in drug discovery (Tolmachova et al., 2018).
Anticancer Activity
Research on a triazine folate antagonist, which includes a benzenesulfonyl fluoride compound, showed significant anticancer activity against various colon adenocarcinomas and murine ovarian tumors. This highlights the compound's potential in cancer treatment (Corbett et al., 1982).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJRFBRURUINQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660155 | |
| Record name | 4-(Chloromethyl)benzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)benzenesulfonyl fluoride | |
CAS RN |
455-21-0 | |
| Record name | 4-(Chloromethyl)benzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)benzenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



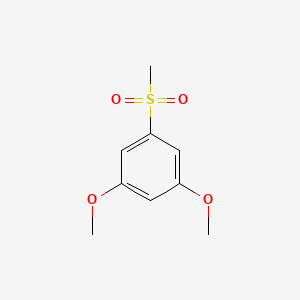
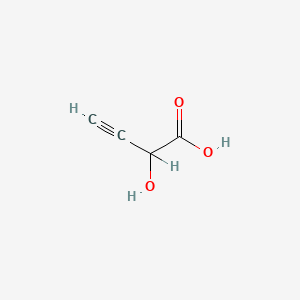
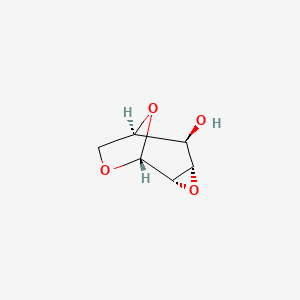
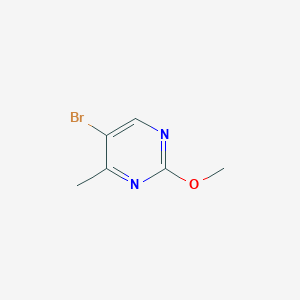
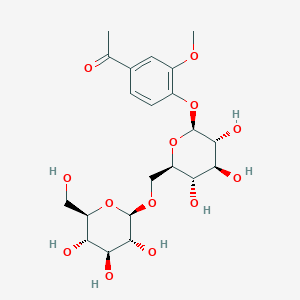

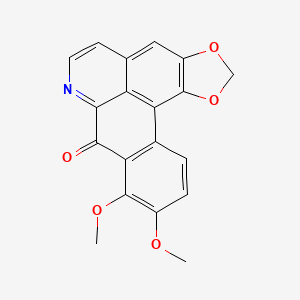
![2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B3028916.png)
